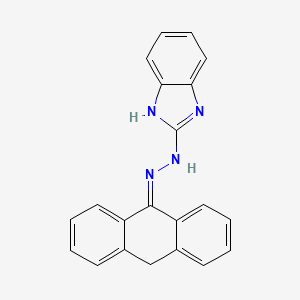
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine, commonly known as ABZI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of immunology. ABZI belongs to a class of compounds known as STING agonists, which activate the STING (Stimulator of Interferon Genes) pathway in cells. The STING pathway plays a crucial role in the immune response against viral and bacterial infections and cancer.
Mécanisme D'action
ABZI activates the STING pathway by binding to the STING protein in cells. This leads to the activation of downstream signaling pathways that induce the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in the immune response against viral and bacterial infections and cancer.
Biochemical and Physiological Effects:
ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections. ABZI has also been shown to enhance the activity of natural killer cells, which are important in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ABZI is its ability to activate the STING pathway, which plays a crucial role in the immune response against viral and bacterial infections and cancer. ABZI has also been shown to be effective in enhancing the activity of natural killer cells. However, one of the limitations of ABZI is its potential toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on ABZI. One area of research is the development of more potent and selective STING agonists. Another area of research is the investigation of the potential applications of ABZI in the treatment of infectious diseases and cancer. Additionally, the development of ABZI-based vaccines is an area of active research. Finally, the potential side effects and toxicity of ABZI need to be further investigated to determine its safety for clinical use.
Méthodes De Synthèse
The synthesis of ABZI involves the reaction between 9-anthraldehyde and 2-aminobenzimidazole in the presence of a catalyst. The resulting product is a yellow powder that is soluble in organic solvents such as DMSO and DMF.
Applications De Recherche Scientifique
ABZI has been extensively studied for its potential applications in the field of immunology. STING agonists, such as ABZI, have been shown to activate the immune system and enhance the body's ability to fight infections and cancer. ABZI has been shown to induce the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response against viral and bacterial infections.
Propriétés
IUPAC Name |
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c1-3-9-16-14(7-1)13-15-8-2-4-10-17(15)20(16)24-25-21-22-18-11-5-6-12-19(18)23-21/h1-12H,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZMUZAZAAZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NNC3=NC4=CC=CC=C4N3)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10H-anthracen-9-ylideneamino)-1H-benzimidazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
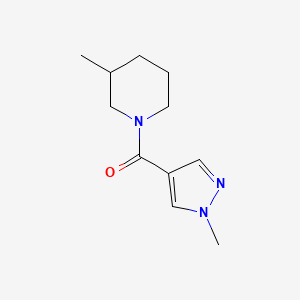

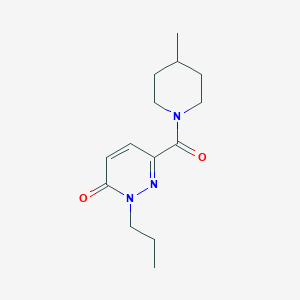

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
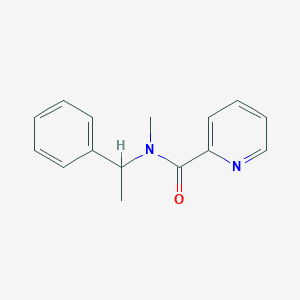
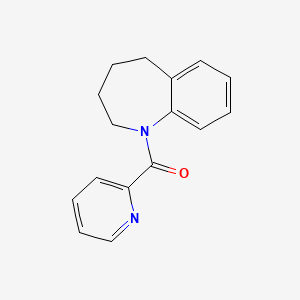
![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)


